

TWS119 Efficacy in Different Cell Types

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Compound Focus: Tws119

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Cell Type	Experimental Model	Key Findings on Efficacy	Proposed/Potential Mechanism
CD8 ⁺ T Cells	Mouse spleen-derived CD8 ⁺ T cells (in vitro) [1]	↑ proportion of stem cell-like memory T cells (TSCM) ; effect enhanced with Eomes deficiency.	Activates Wnt/β-catenin signaling, promoting a less differentiated, stem-like state in T cells.
CAR-T Cells	Human bispecific (CD19-CD20/CD19-CD22) CAR-T cells (in vitro & in vivo) [2]	↓ expression of exhaustion markers (PD-1, LAG3); ↑ antitumor efficacy against mantle cell lymphoma.	GSK-3β inhibition reduces T cell exhaustion, enhancing long-term persistence and killing capacity.
Microglia	Mouse model of ischemic stroke (in vivo) & primary microglia (in vitro) [3]	Polarized microglia from pro-inflammatory to anti-inflammatory phenotype; improved neurological recovery.	Wnt/β-catenin activation modulated microglial polarization, reducing neuroinflammation.
Shrimp (as an immunostimulant)	<i>Penaeus vannamei</i> (in vivo feeding) [4]	↑ survival rate after <i>V. parahaemolyticus</i> infection; ↑ activity of immune enzymes (AKP).	Inhibition of GSK-3β boosts innate immunity, though exact immune pathways in shrimp are not fully elucidated.

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Retinal Ganglion Cells (RGCs)	Rat model of retinopathy (in vivo) & RGC-5 cell line (in vitro) [5]	Induced RGC death (used as a disease model). TWS119 efficacy was demonstrated by a protective extract that counteracted its effect.	As a GSK-3 β inhibitor, it activates β -catenin signaling, which can exacerbate certain neurodegenerative pathways in the retina.

Detailed Experimental Protocols

For researchers looking to replicate these studies, here are the key methodologies for the most relevant immune cell experiments.

Induction of TSCM in CD8⁺ T Cells [1]

This protocol uses a combination of T cell activation, cytokine support, and Wnt signaling activation.

- **Cell Source:** CD8⁺ T cells purified from mouse spleens.
- **Activation:** Plate-bound anti-CD3 ϵ (1.25 μ g/mL) and anti-CD28 (1.25 μ g/mL) for initial activation.
- **Culture & Differentiation:**
 - Cells are cultured in RPMI 1640 complete medium with 10% FBS.
 - **TWS119 Treatment Group:** IL-2 (20 U/mL) + **TWS119 (2 μ M)** + IL-7 (10 ng/mL) + IL-15 (10 ng/mL).
 - After 48 hours, cells are transferred to a new plate and supplemented with IL-2 (20 U/mL) + IL-12 (3.4 ng/mL).
- **Analysis:** After a total of 72 hours, cells are collected and analyzed by **flow cytometry** for TSCM markers (e.g., CD62L, Ly108).

Enhancement of CAR-T Cell Function [2]

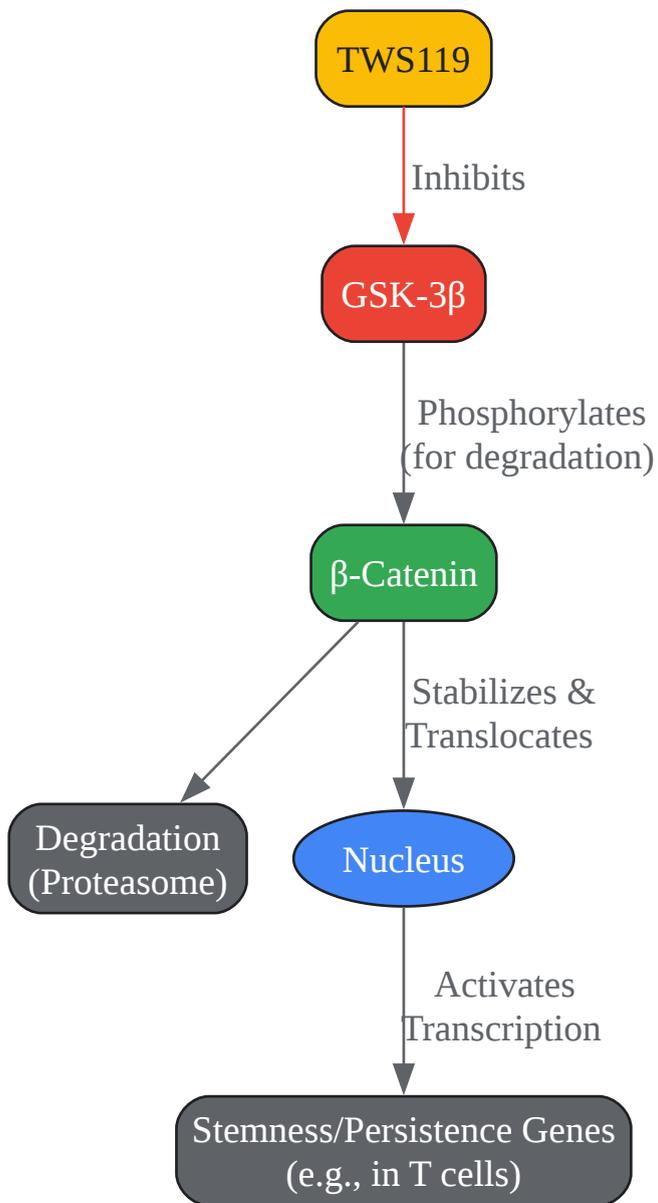
This method involves treating already-generated CAR-T cells with **TWS119** to reduce exhaustion.

- **CAR-T Cell Generation:** Bispecific CAR-T cells (e.g., CD19-CD20) are generated via retroviral transduction.
- **TWS119 Treatment:** CAR-T cells are cultured **with or without a small molecule GSK-3 β inhibitor TWS119**.
- **Analysis:**
 - **Phenotype:** Flow cytometry analysis of T cell exhaustion markers (PD-1, LAG3) and stem cell markers.
 - **Function:** In vitro tumor killing assays and in vivo efficacy testing in mantle cell lymphoma xenograft mouse models.

TWS119 Mechanism and Signaling Pathway

TWS119 primarily functions by inhibiting Glycogen Synthase Kinase-3 β (GSK-3 β). This inhibition leads to the stabilization and nuclear translocation of β -catenin, a key effector of the canonical Wnt signaling pathway. This pathway is crucial for maintaining stemness, memory, and anti-exhaustion phenotypes in T cells [6] [7] [8].

The following diagram illustrates this core mechanism of action:



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Research Implications and Future Directions

The experimental data suggests several promising applications and considerations for **TWS119**:

- **Potentiating Cell Therapies:** The ability of **TWS119** to generate TSCM and reduce exhaustion in CAR-T cells makes it a powerful tool for improving the persistence and long-term efficacy of adoptive cell therapies for cancer [6] [2].

- **Immunomodulation:** Its effect in polarizing microglia indicates potential for treating neuroinflammatory diseases, such as stroke [3]. Its use as an immunostimulant in aquaculture also highlights a broad immunomodulatory capacity [4].
- **Context-Dependent Effects:** Researchers should note that the outcome of Wnt/ β -catenin signaling activation is highly context-dependent. For instance, while it is beneficial in T cells, it may contribute to pathology in certain neuronal models [5].

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